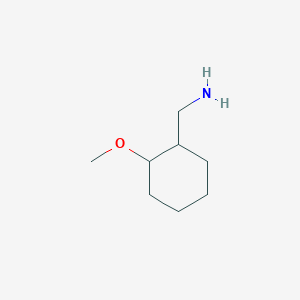

(2-Methoxycyclohexyl)methanamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H17NO |

|---|---|

Poids moléculaire |

143.23 g/mol |

Nom IUPAC |

(2-methoxycyclohexyl)methanamine |

InChI |

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3 |

Clé InChI |

WVPRQUYUVMSVTI-UHFFFAOYSA-N |

SMILES canonique |

COC1CCCCC1CN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methoxycyclohexyl Methanamine

Foundational Synthetic Routes to (2-Methoxycyclohexyl)methanamine

Established synthetic pathways to (2-Methoxycyclohexyl)methanamine typically rely on a multi-step process beginning with cyclohexanone (B45756). This foundational approach involves the introduction of a methoxy (B1213986) group, followed by the conversion of the carbonyl group into a primary amine.

Cyclohexanone as a Core Precursor in (2-Methoxycyclohexyl)methanamine Synthesis

The synthesis often commences with cyclohexanone, a readily available and cost-effective starting material. The structure of cyclohexanone provides the necessary six-membered carbon ring that forms the core of the target molecule. The initial step in the synthesis involves the conversion of cyclohexanone to 2-methoxycyclohexanone.

Methoxylation Strategies for 2-Methoxycyclohexanone Intermediates

The formation of 2-methoxycyclohexanone from cyclohexanone is a critical step. One reported method involves the selective hydrogenation of guaiacol, which can yield 2-methoxycyclohexanone. researchgate.net Another approach is the oxidation of 4-methoxycyclohexanol using hydrogen peroxide as an oxidizing agent and a molecular sieve-supported phosphotungstic acid as a catalyst. google.com

Reductive Amination Protocols for (2-Methoxycyclohexyl)methanamine Formation

Reductive amination is a key transformation that converts the carbonyl group of 2-methoxycyclohexanone into a primary amine. wikipedia.orgnih.govresearchgate.net This process typically involves the reaction of the ketone with an amine source to form an imine intermediate, which is then reduced to the desired amine. wikipedia.org

Ammonia is a common nitrogen source for the synthesis of primary amines via reductive amination. nih.govorganic-chemistry.orgchemistrysteps.com The reaction of 2-methoxycyclohexanone with ammonia would lead to the formation of an intermediate imine, which is subsequently reduced to (2-Methoxycyclohexyl)methanamine. Various reducing agents can be employed for this step, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org

The general mechanism of reductive amination involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. This imine is then reduced to the final amine product.

Comparative Analysis of Synthetic Yields and Purity

The efficiency of the synthesis of (2-Methoxycyclohexyl)methanamine is dependent on the specific reagents and conditions used in each step. For instance, in the reductive amination of ketones to primary amines, yields can be influenced by factors such as the catalyst, reaction temperature, and pressure. Iron-catalyzed reductive amination of various ketones has been reported to provide good to excellent yields of the corresponding primary amines. nih.govresearchgate.net

| Ketone Substrate | Catalyst | Reaction Conditions | Yield of Primary Amine |

| Acetophenone | Fe/(N)SiC | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | High |

| 4'-Methylacetophenone | Fe/(N)SiC | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | 91% |

| 3'-Methylacetophenone | Fe/(N)SiC | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | 94% |

| 2'-Methylacetophenone | Fe/(N)SiC | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | 55% |

| Propiophenone | Fe/(N)SiC | 140 °C, 20 h, 6.5 MPa H₂, aq. NH₃ | 87% |

This table presents data on the iron-catalyzed reductive amination of various ketones, illustrating the potential yields achievable under specific conditions. Data sourced from a study on the synthesis of primary amines. nih.gov

Advanced Methodologies in (2-Methoxycyclohexyl)methanamine Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for reductive amination. Biocatalysis, for example, has emerged as a promising approach. Imine reductases (IREDs) have been utilized for the asymmetric synthesis of chiral amines, offering high stereoselectivity. rsc.org These enzymatic methods can provide an environmentally friendly alternative to traditional metal catalysts. rsc.org

Additionally, the development of novel catalysts, including those based on non-noble metals like iron and cobalt, is an active area of research. nih.govresearchgate.netorganic-chemistry.org These catalysts aim to provide cost-effective and sustainable alternatives to precious metal catalysts while maintaining high activity and selectivity. researchgate.net

Continuous Flow Reactor Integration for Optimized Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and control. nih.gov In this technology, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov This approach provides a high surface-area-to-volume ratio, leading to superior heat and mass transfer, which can accelerate reaction rates and improve selectivity. nih.govmdpi.com

For the synthesis of compounds like (2-Methoxycyclohexyl)methanamine, particularly in the catalytic hydrogenation steps, flow chemistry offers distinct advantages. mdpi.com Key benefits include:

Enhanced Safety: Handling hazardous reagents like hydrogen gas is safer in the small, controlled volumes of a flow reactor compared to large batch vessels. mdpi.com

Precise Control: Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to optimized conversion and selectivity. mdpi.com

Scalability: Scaling up production is often more straightforward than with batch processes, as it involves running the system for longer periods or parallelizing reactor lines. uc.pt

Advanced Purification Techniques: Crystallization and Chromatography

Achieving high purity of the final (2-Methoxycyclohexyl)methanamine product is critical. The primary methods for purification are crystallization and chromatography.

Crystallization is a technique used to purify solid compounds. The impure product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.

Column Chromatography is a versatile technique used to separate components of a mixture. For the purification of (2-Methoxycyclohexyl)methanamine, a stationary phase (e.g., silica gel) is packed into a column. The crude product, dissolved in a mobile phase (a solvent or mixture of solvents), is then passed through the column. Separation occurs based on the differential adsorption of the target compound and impurities to the stationary phase. By changing the polarity of the mobile phase, the components can be eluted sequentially and collected as pure fractions.

Strategic Principles in Organic Synthesis Applied to (2-Methoxycyclohexyl)methanamine

The successful synthesis of a target molecule relies on a logical and strategic approach. Principles such as multistep pathway design, retrosynthetic analysis, and the management of functional group reactivity are fundamental to this process.

Multistep Synthetic Pathway Design

A common synthetic route to (2-Methoxycyclohexyl)methanamine starts from a readily available precursor, such as cyclohexanone. The pathway involves a sequence of reliable and high-yielding reactions.

Table 1: Proposed Multistep Synthesis Pathway

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Methoxylation | Methanol, Acid Catalyst | 2-Methoxycyclohexanone |

| 2 | Reductive Amination | Ammonia, Reducing Agent (e.g., H₂/Pd) | (2-Methoxycyclohexyl)methanamine |

This pathway is designed to first install the methoxy group onto the cyclohexane (B81311) ring, followed by the formation of the aminomethyl group. Each step is chosen to be high-yielding and to create an intermediate that is suitable for the subsequent transformation.

Retrosynthetic Analysis for Analogues of (2-Methoxycyclohexyl)methanamine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org The process starts with the target molecule and involves mentally breaking it down into simpler, commercially available precursors through a series of "disconnections." wikipedia.orgicj-e.org These disconnections must correspond to known and reliable chemical reactions. ias.ac.in

For an analogue of (2-Methoxycyclohexyl)methanamine, the analysis would proceed as follows:

Target Molecule: (2-Methoxycyclohexyl)methanamine.

First Disconnection (C-N bond): The primary amine can be formed via reductive amination. This disconnects the aminomethyl carbon from the nitrogen, suggesting a precursor carbonyl compound (an aldehyde) and an amine source (ammonia). The retrosynthetic step points to 2-methoxycyclohexanecarbaldehyde. An alternative and more common disconnection for this structure points to the reductive amination of a ketone.

Functional Group Interconversion (FGI): Recognizing that the aminomethyl group can be formed from a ketone (2-methoxycyclohexanone) via reductive amination simplifies the precursor. This is a common strategy.

Second Disconnection (C-O bond): The ether linkage of 2-methoxycyclohexanone can be disconnected. This suggests that the methoxy group was added to a precursor, leading back to cyclohexanone.

Starting Materials: The analysis concludes with simple, readily available starting materials: cyclohexanone, methanol, and ammonia.

This logical, backward-looking approach allows chemists to devise multiple potential synthetic routes and select the most efficient one. wikipedia.orgias.ac.in

Chemoselectivity and Protecting Group Strategies in Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the synthesis of (2-Methoxycyclohexyl)methanamine, the reductive amination step is a key example. The reaction conditions must be chosen to favor the reduction of the intermediate imine over the reduction of the initial ketone. wikipedia.org Using specific reducing agents can achieve this selectivity.

Protecting groups are sometimes necessary in more complex syntheses. If the cyclohexane ring contained other functional groups sensitive to the reaction conditions (e.g., an ester that could be reduced by the hydride reagent), those groups would need to be temporarily "protected." A protecting group is a chemical moiety that masks a reactive functional group, is stable to the reaction conditions, and can be easily removed later. For amines, common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). While not strictly necessary for the basic synthesis of the title compound, this strategy is essential when synthesizing more complex analogues.

Catalytic Approaches in (2-Methoxycyclohexyl)methanamine-Related Transformations

Catalysis is central to the efficient synthesis of cyclohexylamine (B46788) derivatives. mdpi.com Catalysts increase the rate of a reaction without being consumed, enabling transformations under milder conditions and with higher selectivity.

In the synthesis of (2-Methoxycyclohexyl)methanamine, two key catalytic steps are involved:

Acid Catalysis: The initial methoxylation of cyclohexanone is typically catalyzed by an acid, which activates the ketone's carbonyl group toward nucleophilic attack by methanol.

Hydrogenation Catalysis: The reductive amination step relies on a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a common choice, where palladium adsorbs hydrogen gas, creating active hydride species that reduce the imine intermediate to the final amine. wikipedia.org Other catalysts, such as Raney Nickel, are also effective for this type of transformation. mdpi.com

The development of novel catalysts, including those based on molybdenum or iridium for asymmetric reactions, continues to expand the toolkit for synthesizing chiral amines and their derivatives with high stereoselectivity. acs.org

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Enzymes such as transaminases (ATAs) and amine dehydrogenases (AmDHs) are frequently employed for the asymmetric synthesis of amines from prochiral ketones. diva-portal.orgrsc.org

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate. mdpi.com The reaction is often reversible, and various strategies are employed to drive the equilibrium towards product formation. diva-portal.org Protein engineering has been instrumental in developing robust ATA variants with improved activity, stability, and stereoselectivity for a wide range of substrates. rsc.orgnih.gov

A notable example of a biocatalytic cascade synthesis was developed to produce optically active 3-alkyl-substituted chiral amines. This method combines an enoate reductase and an amine transaminase to achieve high diastereoselectivity. nih.gov In this cascade, the enoate reductase first reduces an α,β-unsaturated ketone to a chiral ketone, which is then aminated by the transaminase. For the synthesis of (1R,3S)-1-amino-3-methylcyclohexane, a close structural analog of (2-Methoxycyclohexyl)methanamine, researchers utilized an ATA from Vibrio fluvialis. While the wild-type enzyme showed modest diastereoselectivity, protein engineering led to variants with significantly enhanced performance. The addition of a co-solvent like dimethyl sulfoxide (DMSO) further improved the selectivity of the reaction. nih.gov

The following interactive data table summarizes the key findings for the biocatalytic synthesis of (1R,3S)-1-amino-3-methylcyclohexane, which serves as a model for the potential synthesis of (2-Methoxycyclohexyl)methanamine.

| Enzyme Variant | Co-solvent | Diastereomeric Excess (de) | Conversion |

| Wild Type | None | 14% | - |

| Leu56Val | None | 66% (R-selective) | - |

| Leu56Ile | None | 70% (S-selective) | - |

| Leu56Ile | 30% DMSO | 89% (S-selective) | 87% |

Data sourced from a study on cascade synthesis of optically active 3-alkyl-substituted chiral amines. nih.gov

Photoredox and Metal-Catalyzed Coupling Reactions

Photoredox and metal-catalyzed coupling reactions represent another frontier in the synthesis of complex amines. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds under mild conditions, leveraging the unique reactivity of photocatalysts and transition metal complexes.

Palladium-catalyzed C-H/N-H coupling has been demonstrated as a viable method for the formation of five- and six-membered nitrogen-containing heterocycles. nih.gov This approach involves the direct coupling of an N-H bond with a C-H bond, facilitated by a palladium catalyst and an oxidant. While this specific methodology focuses on intramolecular cyclization, the underlying principle of palladium-catalyzed C-N bond formation is applicable to intermolecular reactions as well.

The direct synthesis of benzylic amines has been achieved through a palladium-catalyzed carbonylative aminohomologation of aryl halides. researchgate.net This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine to generate the corresponding benzylic amine. Such methods highlight the power of transition metal catalysis in constructing complex amine architectures from readily available starting materials.

While specific examples for the direct synthesis of (2-Methoxycyclohexyl)methanamine using these methods are not detailed in the provided sources, a conceptual reaction could be envisioned based on the principles of metal-catalyzed cross-coupling reactions. For instance, a coupling reaction between a functionalized cyclohexane derivative and an aminomethyl source could potentially yield the target molecule.

The interactive data table below outlines a conceptual framework for a metal-catalyzed synthesis of a generic primary amine, based on the principles of cross-coupling reactions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | Buchwald Ligand | NaOtBu | Toluene | 80-120 |

| NiCl2(dppp) | dppp | K3PO4 | Dioxane | 100 |

| CuI | Phenanthroline | Cs2CO3 | DMF | 110 |

This table represents a conceptual framework based on general knowledge of metal-catalyzed cross-coupling reactions and is not based on a specific synthesis of (2-Methoxycyclohexyl)methanamine from the provided search results.

Chemical Reactivity and Derivatization Strategies of 2 Methoxycyclohexyl Methanamine

Functional Group Reactivity of (2-Methoxycyclohexyl)methanamine

The reactivity of (2-Methoxycyclohexyl)methanamine is characterized by the specific reactions associated with its ether and amine functionalities, as well as the saturated carbocyclic scaffold.

Oxidation Pathways of the Methoxy (B1213986) Moiety

The methoxy group (-OCH₃) on the cyclohexane (B81311) ring is an ether linkage. Ethers are generally resistant to oxidation under mild conditions. However, more forceful oxidation can lead to cleavage of the C-O bond. The oxidation of simple amines like methylamine (B109427) has been studied, and it's known that hydrogen abstraction by molecular oxygen can occur, though this typically requires high temperatures. osti.govdtu.dk For (2-Methoxycyclohexyl)methanamine, aggressive oxidation would likely affect both the methoxy and the amine groups.

The oxidation chemistry of methylamine, a related simple amine, shows that peroxide radicals are major products during oxidation, formed through hydrogen abstraction. osti.gov Theoretical studies on methylamine oxidation have helped in developing detailed kinetic models. osti.govdtu.dk While direct studies on (2-Methoxycyclohexyl)methanamine are not prevalent, the general principles of ether and amine oxidation suggest that harsh conditions would be required to oxidize the methoxy group, likely leading to a complex mixture of products due to reactions at the amine functionality as well.

Reductive Transformations of the Cyclohexyl Scaffold

The cyclohexyl ring in (2-Methoxycyclohexyl)methanamine is a saturated carbocyclic system and is therefore generally inert to reduction under standard catalytic hydrogenation conditions. The stability of the cyclohexane ring means that transformations typically focus on the functional groups attached to it rather than the ring itself.

Under very harsh conditions, such as high-pressure and high-temperature hydrogenation with specific catalysts (e.g., Raney nickel), it is conceivable that the ring could undergo hydrogenolysis, leading to ring-opening. However, such conditions would also likely lead to the reduction or cleavage of the methoxy and aminomethyl groups, making selective transformation of the cyclohexyl scaffold challenging. In practice, the reactivity of the other functional groups is more synthetically accessible and useful.

Nucleophilic Substitution Reactions at Methoxy and Amine Sites

Nucleophilic substitution reactions can potentially occur at both the methoxy and amine sites of (2-Methoxycyclohexyl)methanamine, though the reactivity differs significantly.

Methoxy Group: The methoxy group is a poor leaving group. Nucleophilic substitution at the carbon atom of the methoxy group is generally difficult. However, in the presence of strong acids, the ether oxygen can be protonated, converting the methoxy group into a better leaving group (methanol). Subsequent attack by a nucleophile can then lead to substitution. Aromatic nucleophilic substitution (S_NAr) is a well-studied class of reactions where a nucleophile displaces a leaving group on an aromatic ring. researchgate.netnih.gov While the cyclohexyl ring is not aromatic, related principles of activating a leaving group can be considered.

Amine Site: The primary amine can act as a nucleophile, but it can also be a site for substitution reactions. For instance, primary amines can react with halogenoalkanes in a process of multiple nucleophilic substitutions. chemguide.co.uk The initial reaction of a primary amine with a halogenoalkane forms a secondary amine, which can then react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. chemguide.co.uk This reactivity highlights the nucleophilic character of the amine's lone pair of electrons. chemguide.co.uk Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols with amines. nih.govchemrxiv.org

Amination Chemistry of (2-Methoxycyclohexyl)methanamine

The primary amine functionality is a key center of reactivity in (2-Methoxycyclohexyl)methanamine, primarily due to the nucleophilic nature of the nitrogen atom.

Nucleophilic Character of the Primary Amine Functionality

The primary amine group in (2-Methoxycyclohexyl)methanamine possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com This trend is influenced by both electronic and steric factors. Electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its nucleophilicity. masterorganicchemistry.com

The table below illustrates the relative nucleophilicity of different types of amines, providing context for the expected reactivity of the primary amine in (2-Methoxycyclohexyl)methanamine.

| Amine Type | Relative Nucleophilicity | Factors Influencing Nucleophilicity |

| Secondary Amines | High | Two electron-donating alkyl groups, moderate steric hindrance. |

| Primary Amines | Moderate | One electron-donating alkyl group, less steric hindrance than secondary amines. |

| Ammonia | Low | No electron-donating alkyl groups. |

This table provides a general trend for amine nucleophilicity.

The nucleophilicity of the primary amine in (2-Methoxycyclohexyl)methanamine allows it to readily participate in reactions with electrophiles.

Acylation and Amide Bond Formation Reactions

A cornerstone of amine chemistry is the formation of amide bonds through acylation. nih.govnih.gov The primary amine of (2-Methoxycyclohexyl)methanamine can react with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (often requiring an activating agent), to form stable amide derivatives. nih.gov This reaction is fundamental in organic synthesis and is widely used to create peptides and other complex molecules.

The general reaction for amide bond formation is as follows:

R-CO-L + R'-NH₂ → R-CO-NH-R' + H-L (where L is a leaving group)

Modern synthetic methods, including flow chemistry and oxidative amidation, have been developed to facilitate amide bond formation under milder and more sustainable conditions. nih.govorganic-chemistry.org For example, catalyst-free methods for creating amide bonds from thiocarboxylic acids and amines have been reported. nih.gov

The table below summarizes common methods for amide bond formation relevant to the primary amine of (2-Methoxycyclohexyl)methanamine.

| Acylating Agent | Conditions | Products |

| Acid Chlorides | Typically in the presence of a base to neutralize the HCl byproduct. | Amide |

| Acid Anhydrides | Often requires heating. | Amide |

| Carboxylic Acids | Requires a coupling agent (e.g., DCC, EDC) or high temperatures. | Amide |

| Esters | Can react with amines under certain conditions (aminolysis). | Amide |

This table outlines general reaction conditions for amide synthesis.

Derivatization for Polymer Chemistry Applications

A thorough review of scientific literature and patent databases did not yield specific examples of (2-Methoxycyclohexyl)methanamine being utilized as a monomer or derivatized for applications in polymer chemistry. In principle, as a primary amine, it could potentially act as a curing agent for epoxy resins or be incorporated into polyamides, but specific research findings to validate these applications are not available at this time.

Precursor and Intermediate Roles in Chemical Synthesis

While (2-Methoxycyclohexyl)methanamine is commercially available and possesses a structure suitable for use as an intermediate in the synthesis of more complex molecules, particularly pharmaceuticals or agrochemicals, no specific, documented examples of its use in such multi-step syntheses were found in the reviewed literature.

The structure of (2-Methoxycyclohexyl)methanamine makes it a potential candidate as a building block for creating unique three-dimensional molecular scaffolds for combinatorial chemistry or drug discovery. However, there is no specific research available that details its use for constructing such specialized chemical scaffolds.

The primary amine group of (2-Methoxycyclohexyl)methanamine is its most reactive site, making it an excellent precursor for the synthesis of more advanced chemical reagents.

Boc Reagents:

One of the most common and critical derivatization strategies for primary amines is the installation of a protecting group. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules, due to its stability in a wide range of conditions and its clean, acid-labile removal.

The synthesis of tert-butyl ((2-methoxycyclohexyl)methyl)carbamate, the Boc-protected derivative of (2-Methoxycyclohexyl)methanamine, is readily achieved through standard, high-yielding protocols. The most common method involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

The reaction proceeds via the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the Boc anhydride. A base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, is used to neutralize the acidic byproducts. The resulting carbamate (B1207046) is generally stable and can be easily purified by standard methods.

Below is a representative reaction scheme for this transformation.

Reaction Scheme for Boc Protection

Interactive Data Table: Synthesis of tert-butyl ((2-methoxycyclohexyl)methyl)carbamate

This table outlines the typical components and conditions for the Boc protection of (2-Methoxycyclohexyl)methanamine.

| Role | Compound Name | Formula | Molar Mass ( g/mol ) | Notes |

| Starting Material | (2-Methoxycyclohexyl)methanamine | C₈H₁₇NO | 143.23 | The primary amine nucleophile. |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | The electrophilic source of the Boc group. |

| Base (optional) | Triethylamine (TEA) | C₆H₁₅N | 101.19 | Acts as a scavenger for acidic byproducts. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | 84.93 / 72.11 | Aprotic solvent to dissolve reactants. |

| Product | tert-butyl ((2-methoxycyclohexyl)methyl)carbamate | C₁₃H₂₅NO₃ | 243.34 | The desired protected amine. |

Hafnium Complexes:

The formation of metal complexes often involves ligands with specific donor atoms, such as nitrogen. While primary amines can act as ligands, the synthesis of Hafnium (Hf) complexes typically utilizes more complex ligand systems, such as amido, pyridinato, or multidentate ligands to achieve stable and catalytically active species. A review of current literature did not identify any instances of (2-Methoxycyclohexyl)methanamine being used as a ligand in the formation of Hafnium complexes.

Stereochemical Considerations in 2 Methoxycyclohexyl Methanamine Research

Significance of Chirality in (2-Methoxycyclohexyl)methanamine Systems

(2-Methoxycyclohexyl)methanamine possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This results in the potential for four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between the cis and trans isomers is diastereomeric. libretexts.org

The chirality of these systems is paramount because enantiomers and diastereomers can exhibit markedly different biological activities and chemical reactivities. In biological systems, receptors and enzymes are themselves chiral, leading to specific interactions with only one enantiomer of a chiral molecule. This stereoselectivity is a fundamental principle in pharmacology and materials science.

The cis and trans isomers of 1,2-disubstituted cyclohexanes, such as (2-Methoxycyclohexyl)methanamine, are diastereomers and thus have different physical properties, such as boiling points, melting points, and solubility. libretexts.org The cis isomer, having both substituents on the same side of the ring, can exist as a pair of enantiomers that rapidly interconvert through ring flipping, often resulting in an optically inactive meso-like mixture. libretexts.org In contrast, the trans isomers exist as a pair of stable, separable enantiomers. libretexts.org

Asymmetric Synthesis of Chiral (2-Methoxycyclohexyl)methanamine Derivatives

The controlled synthesis of specific stereoisomers of (2-Methoxycyclohexyl)methanamine derivatives is a significant challenge in organic chemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. While specific methods for (2-Methoxycyclohexyl)methanamine are not extensively documented, general strategies for the asymmetric synthesis of related chiral cyclohexylamine (B46788) derivatives can be applied.

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of a prochiral enamine or imine precursor can yield a specific stereoisomer of the target amine. Another strategy is the chiral resolution of a racemic mixture, where a chiral resolving agent is used to separate the enantiomers.

Recent advancements have focused on photoredox catalysis to enable stereoselective cycloaddition reactions, providing access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov Such methods could potentially be adapted for the synthesis of specific isomers of (2-Methoxycyclohexyl)methanamine.

Enantioselective and Diastereoselective Synthetic Methodologies

Achieving high levels of enantioselectivity and diastereoselectivity is crucial for obtaining pure stereoisomers of (2-Methoxycyclohexyl)methanamine.

Enantioselective methodologies often employ chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to create a chiral environment that favors the formation of one enantiomer over the other. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine, is a common strategy.

Diastereoselective methodologies focus on controlling the relative stereochemistry between the two stereocenters. In the context of (2-Methoxycyclohexyl)methanamine, this means selectively forming either the cis or the trans isomer. The choice of reaction conditions, reagents, and starting materials can influence the diastereomeric ratio. For instance, a nucleophilic addition to a substituted cyclohexanone (B45756) can proceed with a high degree of diastereoselectivity, depending on the steric and electronic properties of the nucleophile and the substrate.

The table below summarizes some general approaches that could be adapted for the stereoselective synthesis of (2-Methoxycyclohexyl)methanamine.

| Synthetic Approach | Description | Potential Outcome |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral enamine or imine using a chiral catalyst. | High enantiomeric excess of a specific stereoisomer. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct a stereoselective transformation. | Formation of a specific diastereomer, from which the auxiliary is later removed. |

| Diastereoselective Reduction | Reduction of a cyclic ketone with a sterically demanding reducing agent to favor the formation of one diastereomer. | Predominant formation of either the cis or trans isomer. |

| Nucleophilic Ring Opening | Opening of a chiral epoxide with an amine nucleophile. | Controlled formation of a specific trans-1,2-amino alcohol precursor. |

Conformational Analysis and Stereochemical Impact

For 1,2-disubstituted cyclohexanes, the trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is generally much more stable due to the avoidance of 1,3-diaxial interactions, which are significant steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

The cis isomer also exists in two chair conformations, both of which have one substituent in an axial position and one in an equatorial position. These two conformers are enantiomeric and rapidly interconvert at room temperature. libretexts.org

The conformational preference of the methoxy (B1213986) group itself can also be a factor. Studies on o-dimethoxybenzene have shown that while a coplanar arrangement of the methoxy groups is most stable, a conformation with one methoxy group nearly perpendicular can also be stable due to favorable CH–O interactions. rsc.org This could influence the conformational equilibrium in (2-Methoxycyclohexyl)methanamine.

The table below outlines the general conformational preferences for 1,2-disubstituted cyclohexanes, which can be applied to (2-Methoxycyclohexyl)methanamine.

| Isomer | Conformation 1 | Conformation 2 | Relative Stability |

| Trans | diequatorial | diaxial | Diequatorial is significantly more stable. |

| Cis | axial-equatorial | equatorial-axial | The two conformers are of equal energy and interconvert rapidly. |

Computational Approaches in the Study of 2 Methoxycyclohexyl Methanamine

Quantum Chemical Investigations of (2-Methoxycyclohexyl)methanamine

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and energetic properties of (2-Methoxycyclohexyl)methanamine. These investigations provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pharmaceutically relevant molecules due to its balance of accuracy and computational cost. researchgate.net This quantum mechanical method allows for the detailed examination of the electronic properties of molecules like (2-Methoxycyclohexyl)methanamine. nih.govlongdom.org DFT calculations can be employed to determine key molecular properties, optimize three-dimensional structures, and compute molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the kinetic stability of the molecule. researchgate.net

In a study on the related compound methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT was utilized to investigate the region-selective mechanism of the Diels-Alder reaction that forms the cyclohexene (B86901) ring, a core feature also present in (2-Methoxycyclohexyl)methanamine. researchgate.net This demonstrates the power of DFT to elucidate reaction pathways and predict the stability of different stereochemical outcomes. researchgate.net For (2-Methoxycyclohexyl)methanamine, DFT can similarly be applied to understand its synthesis and inherent stability. nih.govlongdom.org

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its function and reactivity. Geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like (2-Methoxycyclohexyl)methanamine, which contains a cyclohexane (B81311) ring and a methoxymethylamine substituent, multiple low-energy conformations, or conformers, are possible.

A Potential Energy Surface (PES) scan is a computational technique that explores the energy of a molecule as a function of its geometric parameters, such as torsion angles. researchgate.net By systematically rotating specific bonds, a PES scan can identify the most stable conformers. researchgate.net For instance, in the analysis of methyl 2-methoxycyclohex-3-ene-1-carboxylate, a PES scan was performed to determine the stability of different orientations (axial vs. equatorial) of the substituent groups. researchgate.net A similar approach for (2-Methoxycyclohexyl)methanamine would involve rotating the C-C bond connecting the aminomethyl group to the cyclohexane ring and the C-O bond of the methoxy (B1213986) group to map out the conformational energy landscape and identify the global minimum energy structure. ufba.br

Table 1: Illustrative Conformational Analysis Data for (2-Methoxycyclohexyl)methanamine

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 0.0 (Global Minimum) |

| 120 | 3.8 |

| 180 | 1.5 (Local Minimum) |

| 240 | 4.1 |

| 300 | 2.9 |

Note: This table presents hypothetical data to illustrate the expected output of a Potential Energy Surface scan.

The electronic structure of a molecule, as described by its molecular orbitals, governs its reactivity. DFT calculations provide valuable insights into the electronic distribution and reactivity of (2-Methoxycyclohexyl)methanamine. researchgate.net The energies of the HOMO and LUMO are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to visualize the charge distribution on the molecule's surface. researchgate.net The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are indicative of sites prone to electrostatic interactions and chemical reactions. researchgate.net For (2-Methoxycyclohexyl)methanamine, the nitrogen atom of the amine group would be expected to be an electron-rich region, making it a likely site for protonation or interaction with electrophiles.

Molecular Modeling and Simulation of (2-Methoxycyclohexyl)methanamine

Beyond the quantum level, molecular modeling and simulation techniques are used to understand how (2-Methoxycyclohexyl)methanamine might interact with biological systems. These methods are crucial in fields like drug discovery.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov 3D-pharmacophore models are developed by identifying common chemical features among a set of active molecules. nih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov

For (2-Methoxycyclohexyl)methanamine, a 3D-pharmacophore model could be generated to understand its potential biological activity. The key pharmacophoric features would likely include:

A hydrogen bond donor (the primary amine group).

A hydrogen bond acceptor (the oxygen atom of the methoxy group and the nitrogen of the amine group).

A hydrophobic region (the cyclohexane ring).

These models are valuable for virtual screening to identify other molecules with similar interaction patterns and for guiding the design of new, more potent analogs. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods can be used to derive quantitative structure-activity relationships (QSAR), which mathematically correlate molecular descriptors with activity. nih.gov

For (2-Methoxycyclohexyl)methanamine, a computational SAR study would involve generating a series of related analogs by modifying specific parts of the molecule, such as the substituents on the cyclohexane ring or the length of the alkyl chain. The properties of these analogs, such as their electronic properties (calculated using DFT) and their shape, would then be correlated with their (experimentally determined or predicted) biological activity. nih.gov This can lead to predictive models that can estimate the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. nih.gov

Advanced Computational Techniques in Chemical Research

Advanced computational techniques are instrumental in modern chemical and pharmaceutical research. They provide a powerful lens through which to examine molecular interactions and predict the behavior of chemical compounds, thereby guiding experimental studies and optimizing the design of new molecules.

Virtual Screening and Chemical Library Generation

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves the use of computer-based methods to predict the binding affinity and mode of interaction between a ligand and its target. The generation of diverse and relevant chemical libraries is a critical first step in this process. These libraries can be synthetically derived or computationally generated to cover a vast chemical space.

For a compound like (2-Methoxycyclohexyl)methanamine, its structural features could theoretically be used as a scaffold to generate a virtual library of related compounds. Researchers could systematically modify the methoxy, cyclohexyl, and methanamine moieties to explore the structure-activity relationships within a given biological target. However, no specific studies detailing the generation of a chemical library based on (2-Methoxycyclohexyl)methanamine have been reported.

Molecular Docking Studies for Interaction Analysis

Molecular docking is a key computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding orientation of small molecule drug candidates to their protein targets in order to predict the affinity and activity of the small molecule. This information is crucial for understanding the mechanism of action and for designing more potent and selective drugs.

A molecular docking study involving (2-Methoxycyclohexyl)methanamine would require a defined biological target. The compound would be computationally "docked" into the active site of the target protein, and its binding energy and interactions with key amino acid residues would be calculated. Such a study could provide insights into its potential biological activity. At present, there is no publicly available research that has conducted molecular docking studies specifically with (2-Methoxycyclohexyl)methanamine.

Research Applications and Advanced Materials Science Involving 2 Methoxycyclohexyl Methanamine Precursors

Applications in Organic Synthesis Research

(2-Methoxycyclohexyl)methanamine's bifunctional nature, containing both a primary amine and a methoxy (B1213986) group on a cyclohexane (B81311) scaffold, makes it a versatile building block in organic synthesis.

Synthesis of Novel Organic Frameworks and Heterocycles

The synthesis of metal-organic frameworks (MOFs) and other porous crystalline materials often involves the use of organic ligands that coordinate with metal ions to form extended networks. While the direct use of (2-Methoxycyclohexyl)methanamine in the synthesis of novel organic frameworks is not extensively documented in publicly available research, its structure is analogous to ligands that are used. For instance, the synthesis of MOFs can involve the copolymerization of organic links and metal ions in a polar solvent under mild temperatures. researchgate.net Organic ligands containing functional groups capable of coordination, such as amines, are crucial in this process. Researchers have successfully synthesized MOFs using various organic ligands, such as serine and 2-methylimidazole, to create frameworks with diverse properties and applications, including the adsorption of organic pigments. researchgate.netresearchgate.net

Advanced Intermediate in Chemical Transformations

The chemical structure of (2-Methoxycyclohexyl)methanamine allows it to serve as an advanced intermediate in a variety of chemical transformations. The primary amine group can undergo a wide range of reactions, including amidation, alkylation, and Schiff base formation, to introduce new functionalities. The methoxy group and the cyclohexane ring can also be modified, offering multiple pathways for the synthesis of complex target molecules. While specific examples detailing the use of (2-Methoxycyclohexyl)methanamine as an advanced intermediate are not prevalent in the reviewed literature, its structural motifs are found in more complex molecules, suggesting its potential as a precursor in their synthesis.

Contributions to Materials Science and Catalysis

The development of new materials with tailored properties is a cornerstone of modern materials science. Precursor molecules play a critical role in the fabrication of thin films and catalytic systems.

Precursor in Metal Oxide Film Deposition (e.g., HfO2 via MOCVD and ALD)

Hafnium oxide (HfO₂) is a high-k dielectric material crucial for the fabrication of modern electronic devices. rsc.orgnih.gov It is often deposited as a thin film using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). rsc.orgnih.govharvard.edu These processes rely on volatile and thermally stable precursor molecules containing the metal of interest.

While there is no specific mention in the available literature of (2-Methoxycyclohexyl)methanamine being used as a ligand in a hafnium precursor for HfO₂ deposition, various other organic ligands are employed. For example, tetrakis(ethylmethylamino)hafnium and novel halogenated cyclopentadienyl (B1206354) hafnium compounds have been successfully used as precursors for the ALD of HfO₂ thin films. rsc.orgnih.gov The choice of the organic ligand is critical as it influences the precursor's volatility, reactivity, and the purity of the resulting film. For instance, the use of an iodo ligand in a hafnium precursor has been shown to improve adsorption characteristics and reduce leakage current in the deposited HfO₂ films. rsc.org

| Deposition Technique | Precursor Example | Resulting Film | Key Finding |

| Atomic Layer Deposition (ALD) | Tetrakis(ethylmethylamino)hafnium (TEMAH) and O₃ | HfO₂ | Stoichiometric films were deposited with a gradual saturation observed for the TEMAH half-reaction. harvard.edu |

| Atomic Layer Deposition (ALD) | Novel halogenated cyclopentadienyl hafnium precursor (IHf) | HfO₂ | Yielded excellent crystallinity and effectively inhibited interfacial layer formation, enhancing capacitor performance. rsc.org |

| Atomic Layer Deposition (ALD) | Tetrakis(dimethylamido)hafnium (TDMA-Hf) and H₂O | HfO₂ | Promoted early osteogenesis in biological studies. nih.gov |

Development of Catalytic Systems and Ligands

The amine functionality in (2-Methoxycyclohexyl)methanamine makes it a candidate for use as a ligand in the development of catalytic systems. Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Although no specific catalytic systems employing (2-Methoxycyclohexyl)methanamine as a ligand were identified in the reviewed literature, the general class of cyclohexanediamines and related structures are well-established as privileged ligands in a variety of metal-catalyzed reactions.

Biochemical Research and Molecular Interaction Studies

The potential for (2-Methoxycyclohexyl)methanamine to interact with biological systems is an area of theoretical interest, though specific studies are not currently available. The presence of a chiral cyclohexane ring and a basic amine group suggests that it could participate in molecular recognition events with biomolecules such as proteins and nucleic acids. Such interactions are fundamental to the mechanism of action of many pharmaceutical compounds. However, without experimental data, any discussion of its biochemical roles or its use in molecular interaction studies remains speculative.

Investigation of Enzyme-Substrate Interactions

There is no available information on the investigation of enzyme-substrate interactions involving (2-Methoxycyclohexyl)methanamine.

Receptor Binding Profiling and Ligand-Target Interactions

There is no available information on the receptor binding profile or ligand-target interactions of (2-Methoxycyclohexyl)methanamine.

Mechanisms of Monoamine Transporter Inhibition

There is no available information on the mechanisms of monoamine transporter inhibition by (2-Methoxycyclohexyl)methanamine.

Table of Mentioned Compounds

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and cyclohexyl proton environments (δ 3.3–3.5 ppm for methoxy; δ 1.2–2.1 ppm for cyclohexyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 158.15 .

- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline derivatives are available) .

How can the stability of (2-Methoxycyclohexyl)methanamine be assessed under varying storage conditions?

Q. Basic

- Thermal Stability : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

- Light Sensitivity : Expose samples to UV light (254 nm) and track photodegradation via UV-Vis spectroscopy .

- Storage Recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

What strategies are effective for designing analogs of (2-Methoxycyclohexyl)methanamine with enhanced bioactivity?

Q. Advanced

- Substituent Modification : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to enhance receptor binding .

- Scaffold Hybridization : Fuse the cyclohexane ring with heterocycles (e.g., piperidine) to improve CNS penetration .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with NMDA or σ₁ receptors .

How should researchers address low enantiomeric purity in synthesized (2-Methoxycyclohexyl)methanamine batches?

Q. Advanced

Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .

Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ir-(S)-BINAP) for enantioselective hydrogenation .

Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer via temperature-controlled reactions .

What are the key challenges in studying the metabolic pathways of (2-Methoxycyclohexyl)methanamine?

Q. Advanced

- Metabolite Identification : Use tandem MS (MS/MS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify metabolic interference .

- In Vivo Models : Administer radiolabeled compound (¹⁴C) in rodents to track excretion routes .

How can researchers validate the biological activity of (2-Methoxycyclohexyl)methanamine in neurological models?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.